molecular formula C19H21NO4 B14561239 4-(3-Methoxyphenyl)-6-[(2-methylphenoxy)methyl]morpholin-2-one CAS No. 61974-48-9

4-(3-Methoxyphenyl)-6-[(2-methylphenoxy)methyl]morpholin-2-one

Cat. No.: B14561239
CAS No.: 61974-48-9
M. Wt: 327.4 g/mol
InChI Key: WTOQCMPNFOMJPM-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-6-[(2-methylphenoxy)methyl]morpholin-2-one is an organic compound that belongs to the class of morpholinones This compound is characterized by the presence of a morpholinone ring substituted with a 3-methoxyphenyl group and a 2-methylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-6-[(2-methylphenoxy)methyl]morpholin-2-one typically involves the following steps:

    Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.

    Substitution with 3-Methoxyphenyl Group:

    Attachment of 2-Methylphenoxy Methyl Group: The final step involves the reaction of the intermediate with 2-methylphenoxy methyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-6-[(2-methylphenoxy)methyl]morpholin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(3-Methoxyphenyl)-6-[(2-methylphenoxy)methyl]morpholin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-6-[(2-methylphenoxy)methyl]morpholin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-(2-Methoxyphenyl)-3-(3,4,5-trimethoxyphenethyl)-2H-1,2,4-triazole-5(4H)-thione

Uniqueness

4-(3-Methoxyphenyl)-6-[(2-methylphenoxy)methyl]morpholin-2-one is unique due to its specific substitution pattern on the morpholinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61974-48-9

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-6-[(2-methylphenoxy)methyl]morpholin-2-one

InChI

InChI=1S/C19H21NO4/c1-14-6-3-4-9-18(14)23-13-17-11-20(12-19(21)24-17)15-7-5-8-16(10-15)22-2/h3-10,17H,11-13H2,1-2H3

InChI Key

WTOQCMPNFOMJPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2CN(CC(=O)O2)C3=CC(=CC=C3)OC

Origin of Product

United States

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